3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 362501-71-1
Cat. No.: VC4247044
Molecular Formula: C25H26N4O3S2
Molecular Weight: 494.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362501-71-1 |
|---|---|
| Molecular Formula | C25H26N4O3S2 |
| Molecular Weight | 494.63 |
| IUPAC Name | 3-(2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H26N4O3S2/c1-32-21-10-6-5-9-20(21)29-24(31)23-19(11-16-33-23)26-25(29)34-17-22(30)28-14-12-27(13-15-28)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3 |
| Standard InChI Key | KPFTZBOBJRMHTM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Introduction
The compound 3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a thienopyrimidine core, which is a fused ring system consisting of a thiophene and a pyrimidine ring. This compound is notable for its structural complexity and potential therapeutic applications due to the presence of various functional groups, including a methoxyphenyl group and a phenylpiperazine moiety.
Synthesis
The synthesis of 3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, including:
-
Cyclization reactions to form the thienopyrimidine core.
-
Introduction of functional groups, such as the methoxyphenyl and phenylpiperazine moieties, through various chemical transformations.
-
Optimization of reaction conditions, including temperature, solvent choice, and catalysts, to achieve high yield and purity.
Potential Therapeutic Applications
Compounds with similar structures, such as dihydrothienopyrimidines, have been explored for their therapeutic potential due to their ability to interact with biological targets like enzymes and receptors. The unique structural features of 3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suggest it could modulate specific cellular pathways, potentially leading to therapeutic effects.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume